molecular formula C7H6F2N2O B1301613 3,5-Difluorobenzohydrazide CAS No. 244022-63-7

3,5-Difluorobenzohydrazide

Cat. No.: B1301613
CAS No.: 244022-63-7
M. Wt: 172.13 g/mol
InChI Key: DYVVBJWZTNZTBQ-UHFFFAOYSA-N
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Description

3,5-Difluorobenzohydrazide is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzohydrazide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

3,5-Difluorobenzohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydrolases and oxidoreductases, affecting their activity by binding to their active sites. This interaction can lead to the modulation of various biochemical pathways, influencing the overall metabolic processes within the cell. The compound’s ability to form hydrogen bonds and interact with amino acid residues in the enzyme’s active site is crucial for its inhibitory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also affect the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and altering the flow of substrates through metabolic pathways. This can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s hydrophilic nature allows it to be transported across cell membranes and distributed throughout the cytoplasm and organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to particular compartments or organelles through post-translational modifications and targeting signals. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzohydrazide can be synthesized through the reaction of 3,5-difluorobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitro compounds.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing promising antitumor activity in preclinical models.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-difluorobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in its potential anticancer activity, where it may inhibit key enzymes involved in tumor growth and proliferation.

Comparison with Similar Compounds

  • 3,5-Difluorobenzoic acid
  • 3,5-Difluorobenzamide
  • 3,5-Difluorobenzylamine

Comparison: 3,5-Difluorobenzohydrazide is unique due to the presence of both fluorine atoms and the hydrazide group. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity. Compared to 3,5-difluorobenzoic acid and 3,5-difluorobenzamide, the hydrazide derivative exhibits greater potential in medicinal chemistry due to its ability to form covalent bonds with biological targets.

Properties

IUPAC Name

3,5-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVVBJWZTNZTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371709
Record name 3,5-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-63-7
Record name 3,5-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244022-63-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 3,5-Difluorobenzohydrazide?

A1: The crystal structure of this compound reveals important information about its potential reactivity and intermolecular interactions. The abstract states that the hydrazide group is nearly coplanar with the benzene ring []. This planar conformation could influence how the molecule interacts with other molecules, including potential biological targets. Additionally, the crystal packing is stabilized by N—H⋯O and N—H⋯N hydrogen-bond interactions []. These interactions provide insights into the molecule's physicochemical properties and its potential behavior in solid-state and solution.

Q2: What can be inferred about the potential applications of this compound from the provided information?

A2: The abstract mentions that this compound is an important intermediate for the synthesis of biologically active heterocyclic compounds []. This suggests that it is not the final biologically active compound itself but rather a building block for creating other compounds with potential pharmaceutical applications. The presence of fluorine atoms and the hydrazide group within its structure makes it a versatile starting material for synthesizing various heterocyclic compounds with potentially diverse biological activities.

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